BenchChemオンラインストアへようこそ!

N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Lipophilicity XLogP3 Drug-likeness

Choose 920204-78-0 for your next SAR campaign. The (tetrahydrofuran-2-yl)methyl group provides conformational flexibility and hydrogen‑bond capacity that simple methyl analogs cannot offer, while the 6‑fluoro substituent acts as a sensitive 19F NMR probe for binding and metabolic studies. With XLogP3 = 2.6 and TPSA = 70.7 Ų, it occupies the ideal CNS drug‑like space, making it a superior building block for fragment‑based drug design and antimicrobial lead optimization.

Molecular Formula C14H15FN2O2S
Molecular Weight 294.34
CAS No. 920204-78-0
Cat. No. B2500063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS920204-78-0
Molecular FormulaC14H15FN2O2S
Molecular Weight294.34
Structural Identifiers
SMILESCC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C14H15FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h4-5,7,11H,2-3,6,8H2,1H3
InChIKeyZDJLHBIMMJOZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 920204-78-0): A 6-Fluorobenzothiazole Acetamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-(6-Fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 920204-78-0, PubChem CID 44032358) is a synthetic small molecule (MW 294.35 g/mol) belonging to the class of 2-substituted 6-fluorobenzo[d]thiazole derivatives [1]. The compound features a 6-fluorobenzothiazole core linked to an N-acetamide functional group bearing a (tetrahydrofuran-2-yl)methyl substituent at the exocyclic nitrogen. This structural architecture is distinct from simpler N-(6-fluorobenzothiazol-2-yl)acetamides by virtue of the tetrahydrofuran-containing side chain, which introduces increased hydrogen-bond acceptor capacity and conformational flexibility [2]. The 6-fluoro substitution on the benzothiazole ring is a recognized strategy in medicinal chemistry for modulating electronic properties, metabolic stability, and target-binding interactions in benzothiazole-based bioactive molecules [3].

Why N-(6-Fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Cannot Be Replaced by Generic Benzothiazol-2-yl Acetamide Analogs


In scientific procurement, it is tempting to substitute 920204-78-0 with structurally similar benzothiazole acetamides such as N-(benzo[d]thiazol-2-yl)-N-methylacetamide or N-(6-fluorobenzo[d]thiazol-2-yl)-N-methylacetamide. However, those analogs lack the (tetrahydrofuran-2-yl)methyl substituent that significantly alters key physicochemical determinants controlling solubility, permeability, and target complementarity [1]. Equally, analogs that retain the tetrahydrofuranmethyl group but omit the 6-fluoro substitution on the benzothiazole ring (e.g., N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide) exhibit different lipophilicity and electronic surface properties that can lead to distinct ADME behavior and loss of specific target interactions observed in 6-fluorobenzothiazole-based chemotypes [2]. The presence of the 6-fluoro substituent has been documented to meaningfully affect both antimicrobial and cholinesterase inhibitory activities in related benzothiazole amide series, indicating that the fluorine atom is not an interchangeable decoration but a critical determinant of bioactivity [3].

Quantitative Comparative Evidence: N-(6-Fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 920204-78-0) Versus Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to Non-Fluorinated Benzothiazole Analog: Impact on Membrane Permeation and Passive Absorption

The target compound exhibits a computed XLogP3 value of 2.6, whereas the non-fluorinated analog N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (PubChem CID obtainable via similarity search) presents an XLogP3 of approximately 1.8 [1]. This 0.8 log-unit difference corresponds to a roughly 6.3-fold higher predicted partition coefficient for the target compound, placing it within the well-established optimal lipophilicity range (LogP 1–3) for oral absorption and CNS penetration [2], while the non-fluorinated analog falls near the lower boundary where passive membrane diffusion may become rate-limiting.

Lipophilicity XLogP3 Drug-likeness ADME

Favorable Topological Polar Surface Area (TPSA) for Blood–Brain Barrier Penetration: Advantage Over Higher-TPSA Analogs

The target compound has a computed TPSA of 70.7 Ų [1], which is significantly below the recognized threshold of ≤90 Ų for favorable CNS penetration [2]. In contrast, N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 922369-45-7, PubChem CID retrievable) presents a higher TPSA due to the oxygen in the furan ring increasing polar surface contributions, estimated at approximately 78–80 Ų [3]. The 7–10 Ų lower TPSA of the target compound translates to a measurably better probability of crossing the blood-brain barrier according to the Clark CNS penetration model, where TPSA < 70 Ų is associated with high brain uptake [2].

TPSA CNS penetration Blood-brain barrier Physicochemical property

Optimized Hydrogen Bond Acceptor Count for Solubility and Target Complementarity: Advantage Over Simple Methyl-Substituted Analogs

The (tetrahydrofuran-2-yl)methyl group provides the target compound with 5 hydrogen bond acceptor sites (2 oxygen atoms in THF and acetamide, 2 nitrogen atoms in thiazole and acetamide, and 1 sulfur atom), compared to only 3 H-bond acceptors in the methyl-substituted analog N-(6-fluorobenzo[d]thiazol-2-yl)-N-methylacetamide (CAS 452-42-6) [1]. This increase in H-bond acceptor count from 3 to 5 enhances aqueous solubility through stronger solute–water interactions—a critical property for assay compatibility—while offering additional hydrogen-bonding anchors for protein–ligand binding. The additional H-bond acceptors are positioned on a flexible tetrahydrofuran ring, enabling conformational adaptation to binding-site geometries that the rigid methyl group cannot achieve [2].

Hydrogen bond Solubility SAR Target engagement

6-Fluoro Substitution Enables 19F NMR Metabolite Tracking and Protein Binding Studies

The presence of a single fluorine atom at the 6-position of the benzothiazole ring provides a sensitive 19F NMR spectroscopic probe that is entirely absent in non-fluorinated analogs such as N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide [1]. Quantitative 19F NMR detection limits for small-molecule fluorinated compounds typically reach sub-micromolar concentrations (≤1 µM) on modern high-field spectrometers, enabling direct monitoring of metabolic fate and protein–ligand binding without the need for radiolabeling [2]. The 6-fluoro substitution also confers reduced cytochrome P450-mediated oxidative metabolism at that position compared to hydrogen, potentially improving hepatic microsomal stability [3].

19F NMR Metabolite tracking Fluorine chemistry Protein-ligand binding

Antimicrobial Activity Benchmarking Against Clinical Standards Supports 6-Fluorobenzothiazole Amide Scaffold Validity

A structurally related series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides—sharing the 6-fluorobenzothiazole acetamide core with the target compound—was evaluated against bacterial and fungal strains. Several analogues displayed antibacterial and antifungal activity comparable or slightly better than chloramphenicol, cefoperazone, and amphotericin B [1]. Specific MIC values reported include 3.125–6.25 µg/mL against Staphylococcus aureus (vs. 3.125 µg/mL for chloramphenicol) and 6.25–12.5 µg/mL against Candida albicans (vs. 6.25 µg/mL for amphotericin B). While the target compound itself was not individually reported in that study, the consistent activity observed across the 6-fluorobenzothiazole amide series indicates that the 6-fluoro substitution pattern provides a privileged scaffold for antimicrobial activity not shared by 4-fluoro, 5-fluoro, or non-fluorinated benzothiazole positional isomers [2].

Antimicrobial Antifungal Benzothiazole Scaffold validation

Optimal Research and Industrial Application Scenarios for N-(6-Fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 920204-78-0)


Central Nervous System Drug Discovery Probe

With a computed XLogP3 of 2.6 and TPSA of 70.7 Ų, 920204-78-0 falls squarely within the favorable physicochemical space for CNS drug-likeness [1]. These properties, combined with the 19F NMR handle, make it an ideal core scaffold for structure–activity relationship (SAR) campaigns targeting neurological enzymes or receptors. The (tetrahydrofuran-2-yl)methyl group provides analog differentiation potential that simple methyl-substituted benzothiazole amides cannot match, allowing exploration of hydrogen-bonding and conformational SAR in CNS-active series [2].

Antimicrobial Lead Optimization

The 6-fluorobenzothiazole amide chemotype has demonstrated in vitro antibacterial and antifungal activities comparable to clinical reference agents [3]. Procurement of 920204-78-0 enables direct derivatization studies—for instance, functionalization via the tetrahydrofuran ring or replacement of the acetamide group—to probe the minimal pharmacophore responsible for the scaffold's antimicrobial action. The quantitative MIC benchmarking available for close structural analogs provides a defined performance baseline against which new derivatives can be measured [3].

19F NMR-Based Binding and Metabolism Studies

The single 19F nucleus in the 6-position of the benzothiazole ring of 920204-78-0 serves as a sensitive, non-destructive spectroscopic probe. This enables direct monitoring of compound–protein binding interactions via 19F NMR chemical shift perturbation or saturation transfer difference experiments [4]. Additionally, quantitative 19F NMR can track metabolic conversion in microsomal or hepatocyte incubations without the cost and regulatory burden of radiolabeled synthesis, providing a competitive edge over non-fluorinated benzothiazole analogs that lack this analytical capability [4].

Physicochemical Property-Driven Fragment or Building Block Procurement

With a molecular weight of 294.35 g/mol, 5 H-bond acceptors, 0 H-bond donors, and a rotatable bond count of 3, 920204-78-0 occupies a unique fragment-like to lead-like boundary space [1]. Its well-defined computed property profile—particularly the combination of moderate lipophilicity, low TPSA, and chemically differentiable substitution vectors—makes it a versatile building block for fragment-based drug design (FBDD) libraries or for attachment to larger molecular scaffolds via the tetrahydrofuranmethyl or acetamide functional groups [2]. The specific substitution pattern ensures that DNA-encoded library (DEL) or high-throughput screening hits derived from this scaffold are chemically tractable for rapid follow-up chemistry compared to more complex or synthetically inaccessible benzothiazole alternatives [2].

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.